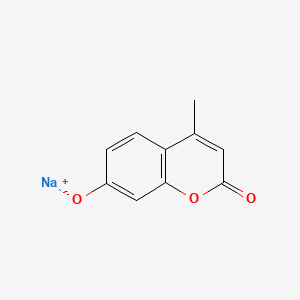
Cantabiline sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cantabiline sodium, also known as 4-methylumbelliferone sodium salt, is a coumarin derivative with a variety of biological and chemical applications. It is recognized for its spasmolytic, choleretic, and UV-protective properties. Additionally, it is used in analytical chemistry for the determination of nitric acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cantabiline sodium can be synthesized through the reaction of 4-methylumbelliferone with sodium hydroxide. The reaction typically involves dissolving 4-methylumbelliferone in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylumbelliferone with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cantabiline sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted coumarin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which have distinct biological and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
Cantabiline sodium exerts its effects primarily through the inhibition of hyaluronan synthesis. It depletes UDP-glucuronic acid, a common substrate for hyaluronan synthesis, thereby inhibiting cell proliferation and inducing apoptosis. This mechanism is particularly relevant in the context of cancer research, where hyaluronan plays a role in tumor metastasis .
Comparaison Avec Des Composés Similaires
4-Methylumbelliferone: The parent compound of cantabiline sodium, used in similar applications.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with comparable biological activities.
Imecromone: A coumarin-based compound with spasmolytic and choleretic properties.
Uniqueness: this compound is unique due to its specific inhibition of hyaluronan synthesis, making it a valuable tool in cancer and cell biology research. Its combination of spasmolytic, choleretic, and UV-protective properties also distinguishes it from other coumarin derivatives .
Propriétés
Numéro CAS |
5980-33-6 |
|---|---|
Formule moléculaire |
C10H8NaO3 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
sodium;4-methyl-2-oxochromen-7-olate |
InChI |
InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3; |
Clé InChI |
KENPYGBXCKRFQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
5980-33-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cantabiline sodium; LM 94 sodium; Hymecromone sodium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















